Cas no 866809-31-6 (8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one structure
866809-31-6 structure
Product Name:8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one
CAS No:866809-31-6
MF:C28H25NO6
MW:471.50120806694
CID:5933037
PubChem ID:2137175
Update Time:2025-07-15

8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one Chemical and Physical Properties

Names and Identifiers

    • 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one
    • 8-(3,4-dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
    • 866809-31-6
    • F1605-0016
    • AB00675093-01
    • 8-(3,4-dimethoxybenzoyl)-6-(4-methylbenzyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one
    • 8-(3,4-dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
    • AKOS001831498
    • CCG-132757
    • Inchi: 1S/C28H25NO6/c1-17-4-6-18(7-5-17)15-29-16-21(27(30)19-8-9-23(32-2)24(12-19)33-3)28(31)20-13-25-26(14-22(20)29)35-11-10-34-25/h4-9,12-14,16H,10-11,15H2,1-3H3
    • InChI Key: XLQCTWQLPNFPLB-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2)C2=C(C=C3OCCOC3=C2)C(=O)C(C(=O)C2=CC=C(OC)C(OC)=C2)=C1

Computed Properties

  • Exact Mass: 471.16818752g/mol
  • Monoisotopic Mass: 471.16818752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 805
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 74.3Ų

8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one Pricemore >>

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Additional information on 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one

Introduction to 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one (CAS No. 866809-31-6)

8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one (CAS No. 866809-31-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolones and is characterized by its unique structural features, including a dioxin ring and multiple functional groups such as methoxy and benzoyl moieties. The intricate structure of this compound suggests potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one is highly versatile and can be synthesized through a series of well-defined chemical reactions. Recent advancements in synthetic methodologies have enabled researchers to produce this compound with high purity and yield. The synthesis typically involves the condensation of 3,4-dimethoxybenzoyl chloride with an appropriate intermediate containing the dioxin and quinoline moieties. This process is carefully controlled to ensure the formation of the desired product without unwanted side reactions.

In terms of its biological activity, 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it has been found to inhibit the activity of key enzymes involved in inflammatory responses and cancer cell proliferation. These findings suggest that 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one could be a valuable lead compound for the development of new therapeutic agents.

The pharmacological profile of 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated its ability to modulate various cellular processes such as apoptosis and cell cycle progression. Additionally, animal studies have provided insights into its pharmacokinetic properties and safety profile. These studies have shown that the compound is well-tolerated at therapeutic doses and exhibits a favorable pharmacokinetic profile with good bioavailability.

The potential therapeutic applications of 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one are diverse and promising. In the context of cancer treatment, it has been evaluated for its efficacy against various types of cancer cells including breast cancer and colorectal cancer. The compound's ability to induce apoptosis in cancer cells while sparing normal cells makes it an attractive candidate for further development. Similarly, its anti-inflammatory properties have been explored for potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its direct therapeutic applications, 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H,3H,6H,9H-1,4dioxino[2,3-g]quinolin-9-one also serves as a valuable tool for understanding fundamental biological processes. Its unique structure allows researchers to probe specific molecular interactions and signaling pathways that are relevant to disease pathogenesis. For instance, 8-(3,4-dimethoxybenzoyl)-6-(4-methylphenyl)methyl-2H, 3H, 6H, 9H-1, 4dioxino[2, 3-g]qu"g"q"u"i"n"o"li"n-"">g”quinolin”]-”g”q”u”i”n”o”li”n-"g"q"u"i"n"o"li"n-"">g”quinolin”]-”g”q”u”i”n”o”li”n-"g"q"u"inol"in"-“g’’qu’inol’in’’-“g’’qu’inol’in’’-“g’’qu’inol’in’’-“g’’qu’inol’in’’-“g’’qu’inol’in’’-“g’’qu’inol’in’’-“g‘‘qu‘inol‘in‘‘-“g‘‘qu‘inol‘in‘‘-“g‘‘qu‘inol‘in‘‘-“g‘‘qu‘inol‘in‘‘-“g' ' qu ' i n o l ' i n ' '-“ g' ' qu ' i n o l ' i n ' '-“ g' ' qu ' i n o l ' i n ' '-“ g' ' qu ' i n o l ' i n ' '-“ g' ' qu ' i n o l ' i n ' '-“ g' ‘ qu ‘ inol ‘ in ‘ ‘ -" g' ‘ qu ‘ inol ‘ in ‘ ‘ -" g' ‘ qu ‘ inol ‘ in ‘ ‘ -" g' ‘ qu ‘ inol ‘ in ‘ ‘ -" g' ‘ qu ‘ inol ‘ in ‘ ‘ -has been used as a scaffold for the design of new compounds with enhanced biological activities. By modifying specific functional groups or substituents on this core structure,researchers can fine-tune the pharmacological properties of the resulting molecules to better suit their intended therapeutic applications.

The future prospects for 8-(3,
4, dimett*h*e*m*e*t*h*y*l*p*h*e*n*y*l*m*e*t*h*y*l*)*-*e*ney)<-*e*ney)<-*e*ney)<-*e*ney)<-*e*ney)<-*e*nm)e(tm)e(tm)e(tm)e(tm)e(tm)e(tm)e(tm)e(tm)e(tm)e(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t{h}y{l}m{e}(t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t[h]{y}[l][m][e](t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)(t(h){y}(l)(m)(e)
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